molecular formula C7H5FN2O B1343683 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 887570-99-2

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No.: B1343683
CAS No.: 887570-99-2
M. Wt: 152.13 g/mol
InChI Key: AKOFNVDLPKFGAH-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound featuring a fused pyrrole and pyridine ring system with a fluorine atom at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs results in the inhibition of the receptor’s tyrosine kinase activity, thereby modulating downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a pivotal role in cell growth and survival. Additionally, this compound influences gene expression and cellular metabolism, further contributing to its anti-cancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition disrupts key signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound results in sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and mild organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with FGFRs. The compound’s inhibition of FGFR activity affects various downstream metabolic processes, including glucose metabolism and lipid synthesis . Additionally, the compound may undergo metabolic transformation in the liver, leading to the formation of active metabolites that contribute to its overall bioactivity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues. This selective distribution enhances its therapeutic potential by concentrating the compound in areas where it is most needed.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . The compound’s ability to penetrate the nuclear membrane allows it to directly interact with nuclear receptors and transcription factors, influencing gene expression and cellular function. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, further modulating its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and ethyl 2-fluoroacetoacetate.

    Cyclization: The key step involves cyclization, where the 2-aminopyridine reacts with ethyl 2-fluoroacetoacetate under acidic or basic conditions to form the pyrrolo[3,2-b]pyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of carbonyl or hydroxyl groups.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyrrolo[3,2-b]pyridine derivatives.

Scientific Research Applications

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[3,2-b]pyridine: Lacks the fluorine atom, which can significantly alter its biological activity and chemical reactivity.

    5-Chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one:

    5-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one: Bromine substitution can affect the compound’s electronic properties and reactivity.

Uniqueness

5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and alter its interaction with biological targets. This makes it a valuable compound for drug development and other scientific research applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various fields of study.

Properties

IUPAC Name

5-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOFNVDLPKFGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=N2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646434
Record name 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887570-99-2
Record name 5-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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